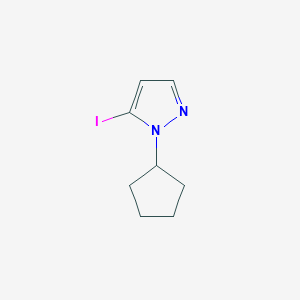

1-Cyclopentyl-5-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11IN2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-cyclopentyl-5-iodopyrazole |

InChI |

InChI=1S/C8H11IN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

BGXPQOXYYJCKNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1-Cyclopentyl-5-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth overview of 1-Cyclopentyl-5-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While this specific isomer is less commonly documented than its 4-iodo counterpart, this guide will illuminate its synthesis, physicochemical properties, and strategic applications, particularly for researchers and scientists in the pharmaceutical industry.

Introduction and Chemical Identity

1-Cyclopentyl-5-iodo-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals due to their diverse biological activities.[1][2] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms and is present in a variety of FDA-approved drugs.[3][4] The introduction of an iodine atom at the C5 position provides a versatile handle for further molecular elaboration through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates.[5][6]

Physicochemical Properties

The physicochemical properties of 1-Cyclopentyl-5-iodo-1H-pyrazole are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The following table summarizes key properties, with some values estimated based on structurally similar compounds.

| Property | Value (Estimated/Comparative) | Notes |

| Molecular Formula | C₈H₁₁IN₂ | |

| Molecular Weight | 262.09 g/mol | |

| Appearance | Likely an off-white to pale yellow solid or liquid | Based on general observations of similar iodo-pyrazoles.[8] |

| Solubility | Soluble in organic solvents such as Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | General solubility profile for pyrazole derivatives. |

| Reactivity | The C-I bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira). | This is the primary feature for its utility in synthetic chemistry.[5][6] |

Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole: A Regioselective Approach

The synthesis of 5-iodopyrazoles requires a regioselective iodination strategy to avoid the formation of the often more sterically accessible 4-iodo isomer. The most effective method for achieving exclusive C5 iodination involves the deprotonation of the C5 position with a strong base, followed by quenching with an iodine source.[5][6][9]

Experimental Protocol: Regioselective Synthesis

This protocol describes a general method for the synthesis of 1-substituted-5-iodopyrazoles, adapted from established procedures for the C5-lithiation and subsequent iodination of pyrazole derivatives.[5][9]

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole (Precursor)

The precursor can be synthesized via the condensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound, a common method for pyrazole formation.[10]

Step 2: Regioselective Iodination at the C5 Position

-

Materials:

-

1-Cyclopentyl-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Cyclopentyl-1H-pyrazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.3 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.[5][9]

-

In a separate flask, dissolve iodine (1.4 equivalents) in anhydrous THF.

-

Add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Cyclopentyl-5-iodo-1H-pyrazole.

-

Synthesis Workflow Diagram

Caption: Workflow for the regioselective synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole.

Applications in Medicinal Chemistry and Drug Discovery

Iodinated pyrazoles are highly valuable in drug discovery as they serve as versatile scaffolds for creating libraries of novel compounds through various metal-catalyzed cross-coupling reactions.[8] The pyrazole nucleus itself is a privileged structure, appearing in drugs with a wide range of therapeutic applications.[2][11]

Role as a Synthetic Intermediate

The primary application of 1-Cyclopentyl-5-iodo-1H-pyrazole is as a key intermediate for the synthesis of more complex molecules, particularly through Suzuki-Miyaura and Sonogashira cross-coupling reactions.[5][6] These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at the C5 position, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of pyrazole have demonstrated a wide array of biological activities, including but not limited to:

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[2]

-

Anticancer Agents: Pyrazole derivatives have been developed as kinase inhibitors for cancer therapy.

-

Antimicrobial and Antiviral Agents: The pyrazole scaffold has been incorporated into compounds with potent antimicrobial and antiviral properties.[2]

The synthesis of novel derivatives from 1-Cyclopentyl-5-iodo-1H-pyrazole can lead to the discovery of new drug candidates in these and other therapeutic areas.

Logical Relationship Diagram

Caption: The role of 1-Cyclopentyl-5-iodo-1H-pyrazole in a typical drug discovery workflow.

Safety and Handling

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Acute Toxicity (Dermal) | Toxic in contact with skin. | Wear protective gloves and clothing. |

| Skin Irritation | Causes skin irritation. | Avoid contact with skin. |

| Eye Damage | Causes serious eye damage. | Wear eye and face protection. |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. |

First Aid Measures:

-

If inhaled: Move to fresh air.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist.

-

If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid the generation and inhalation of dust.

-

Keep the container tightly closed in a dry place.

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

1-Cyclopentyl-5-iodo-1H-pyrazole is a valuable, albeit less common, building block for the synthesis of novel chemical entities in drug discovery. Its strategic importance lies in the regioselective placement of the iodine atom at the C5 position, which serves as a versatile point for molecular diversification. While specific experimental data for this isomer is sparse, established synthetic protocols for 5-iodination of pyrazoles provide a clear path to its preparation. The broad spectrum of biological activities associated with the pyrazole scaffold underscores the potential of derivatives of 1-Cyclopentyl-5-iodo-1H-pyrazole in the development of new therapeutic agents. Researchers working with this and similar compounds should adhere to strict safety protocols due to the potential hazards associated with this class of molecules.

References

-

Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.). Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal. Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]

-

CAS 1194377-14-4 | 1-Cyclopentyl-4-iodo-1H-pyrazole. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

-

MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. (2026). Capot Chemical. Retrieved from [Link]

-

1-cyclopentyl-4-iodo-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

-

CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- - Related Substances. (2025). EPA. Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. fishersci.com [fishersci.com]

Technical Deep Dive: Regiocontrol and Characterization of 1-Cyclopentyl-Iodopyrazoles

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between 1-cyclopentyl-4-iodo-1H-pyrazole and 1-cyclopentyl-5-iodo-1H-pyrazole .

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold.[1][2] However, the introduction of substituents—specifically iodine—at the C4 versus C5 position fundamentally alters the molecule's electronic vector, steric profile, and reactivity in downstream cross-coupling reactions.

-

The 4-Iodo Isomer: The product of thermodynamic and kinetic control via Electrophilic Aromatic Substitution (

). It is the standard building block for extending the pyrazole chain linearly. -

The 5-Iodo Isomer: The product of Directed ortho-Metalation (DoM). It is sterically congested and often requires specific cryogenic protocols to synthesize. It is critical for inducing backbone curvature in drug candidates (e.g., mimicking

-turns).

Structural & Electronic Analysis

The pyrazole nucleus contains two nitrogen atoms:

| Feature | 1-Cyclopentyl-4-iodo-1H-pyrazole | 1-Cyclopentyl-5-iodo-1H-pyrazole |

| Symmetry | Asymmetric | |

| Steric Environment | Iodine is remote from the | Iodine is proximal to the |

| Electronic Vector | Dipole aligned through the | Dipole distorted; Iodine lone pairs interact with |

| Proton Signals | Possesses H3 and H5 . | Possesses H3 and H4 . |

The "Steric Clash" Consequence

In the 5-iodo isomer, the iodine atom (Van der Waals radius ~1.98 Å) resides immediately adjacent to the bulky cyclopentyl group. This proximity forces the cyclopentyl ring to twist out of the optimal plane, often impacting the chemical shift of the methine proton in NMR and reducing the rate of oxidative addition in Suzuki couplings compared to the 4-iodo analog.

Synthetic Pathways: Divergent Regiocontrol

The synthesis of these isomers requires two completely opposing mechanistic strategies.

Route A: Electrophilic Aromatic Substitution (Favors C4)

The pyrazole ring is

Route B: Directed ortho-Metalation (Favors C5)

The C5 proton is the most acidic (

Visualization: Synthetic Decision Tree

Figure 1: Divergent synthetic pathways.[3] Route A exploits electronic density (C4), while Route B exploits proton acidity (C5).

Analytical Differentiation (The Proof)

Misidentification of these isomers is a common error in literature. 1D

1H NMR Diagnostic Signals[4][5]

-

4-Iodo Isomer: Retains the H5 proton. In 1-substituted pyrazoles, H5 is typically deshielded (downfield,

7.5–8.0 ppm) compared to H3 ( -

5-Iodo Isomer: Retains the H4 proton. H4 is significantly shielded (upfield,

6.3–6.6 ppm) compared to H3/H5.

NOESY Logic

The spatial proximity of the Cyclopentyl methine proton to the pyrazole ring protons is the definitive test.

-

Scenario 1 (4-Iodo): The Cyclopentyl group is attached to N1. The H5 proton is attached to C5.[2] They are neighbors. Result: Strong NOE correlation.

-

Scenario 2 (5-Iodo): The Cyclopentyl group is attached to N1. The C5 position is occupied by Iodine.[2][4] The H4 proton is too far away. Result: NO NOE correlation between Cyclopentyl and ring protons.

Visualization: NOESY Interaction Map

Figure 2: NOESY correlation logic. The presence of an interaction between the N-substituent and the ring proton confirms the 4-iodo regioisomer.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole

Based on standard electrophilic iodination methodologies [1, 2].

-

Setup: Charge a round-bottom flask with 1-cyclopentyl-1H-pyrazole (1.0 equiv) and acetonitrile (0.5 M concentration).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion. Alternatively, use

(0.6 equiv) and Ceric Ammonium Nitrate (CAN) (0.6 equiv) for oxidative iodination.[2] -

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The 4-iodo product usually has a slightly higher Rf than the starting material.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography.

-

Yield Expectation: 85–95%.

-

Protocol B: Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole

Based on Directed ortho-Metalation (DoM) methodologies [3, 4].

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add 1-cyclopentyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent halogen dance or ring opening.

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

-

Note: The solution often turns yellow/orange. Stir at -78°C for 30–60 minutes to ensure complete deprotonation at C5.

-

-

Quench: Add a solution of Iodine (

) (1.2 equiv) in anhydrous THF dropwise. -

Warming: Allow the mixture to warm to room temperature slowly over 2 hours.

-

Workup: Quench with saturated

followed by -

Purification: Silica gel chromatography.

-

Warning: The 5-iodo isomer is often less stable on silica than the 4-iodo isomer. Use a gradient of Hexane/EtOAc.

-

Yield Expectation: 60–80%.

-

References

-

Vedsø, P., et al. (2025).[2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances. [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry. [Link]

-

Aggarwal, V. K., et al. (2009). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters. [Link]

-

Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [Link]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole in DMSO and Organic Solvents

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole scaffolds are of significant interest in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The solubility of any given compound is a critical physicochemical parameter that dictates its suitability for various applications, from synthetic reaction conditions to formulation for biological screening. Poor solubility can be a major impediment in drug discovery, affecting absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, therapeutic efficacy.[2]

1-Cyclopentyl-5-iodo-1H-pyrazole, with its distinct substitution pattern, presents a unique solubility profile. The cyclopentyl group introduces lipophilicity, while the pyrazole ring itself possesses a degree of polarity and the capacity for hydrogen bonding. The iodo-substituent further influences the molecule's properties through its size, polarizability, and potential for halogen bonding. Understanding the interplay of these structural features is key to predicting and manipulating its solubility.

Predicted Solubility Profile of 1-Cyclopentyl-5-iodo-1H-pyrazole

Based on the general principles of solubility and data for analogous structures, a qualitative prediction of the solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole in various solvents can be made.

Solubility in Dimethyl Sulfoxide (DMSO)

Prediction: High solubility.

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Pyrazole derivatives, in general, exhibit good solubility in DMSO.[3] The polarity of the pyrazole ring and the potential for dipole-dipole interactions with DMSO molecules suggest that 1-Cyclopentyl-5-iodo-1H-pyrazole will be readily soluble in this solvent. This makes DMSO an excellent choice for preparing stock solutions for high-throughput screening and other in vitro assays.

Solubility in Common Organic Solvents

The solubility in other organic solvents will be governed by the principle of "like dissolves like." The table below provides a predicted qualitative solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Similar to DMSO, these solvents can effectively solvate the polar pyrazole core. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability to act as hydrogen bond donors and acceptors allows for interaction with the pyrazole nitrogens. However, the lipophilic cyclopentyl and iodo groups may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds. The overall polarity of the target molecule should be compatible. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | The lower polarity of ethers may result in reduced solubility compared to more polar solvents. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents is less compatible with the polar pyrazole ring. |

| Alkanes | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and the solvent will likely result in very poor solubility. |

Experimental Determination of Solubility

Given the absence of published experimental data, it is crucial for researchers to determine the solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole empirically. The two primary methods for this are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.[4]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering as the compound precipitates.[5]

Materials:

-

1-Cyclopentyl-5-iodo-1H-pyrazole

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microplates (clear bottom)

-

Nephelometer (plate reader with light-scattering capabilities)

Procedure:

-

Prepare a stock solution: Accurately weigh and dissolve 1-Cyclopentyl-5-iodo-1H-pyrazole in DMSO to a final concentration of 10 mM.

-

Serial Dilutions: In the microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.

Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[6][7][8]

This protocol describes the traditional and reliable shake-flask method.[9]

Materials:

-

1-Cyclopentyl-5-iodo-1H-pyrazole (solid)

-

Selected solvents (DMSO, ethanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-Cyclopentyl-5-iodo-1H-pyrazole to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Prepare a calibration curve of the compound using known concentrations. Dilute the supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Factors Influencing the Solubility of 1-Cyclopentyl-5-iodo-1H-pyrazole

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

pH (for aqueous solutions): The pyrazole ring is weakly basic. In acidic solutions, the nitrogen atoms can be protonated, which may increase aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the solid can have different solubilities. It is important to characterize the solid form being used.

Conclusion

While direct experimental solubility data for 1-Cyclopentyl-5-iodo-1H-pyrazole is currently unavailable, a strong predictive framework based on its chemical structure and the known behavior of related pyrazole derivatives can be established. This guide has provided a detailed theoretical assessment of its expected solubility in DMSO and a range of common organic solvents. More importantly, it has outlined robust, step-by-step experimental protocols for the determination of both kinetic and thermodynamic solubility. By following these methodologies, researchers can obtain the reliable and accurate solubility data necessary to advance their research and development efforts with this promising compound.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[5]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[6]

-

PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde. Retrieved from PubChemLite website.[10]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[7]

-

Alonso, J., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.[2]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[9]

-

Panda, S. S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from EPA CompTox Chemicals Dashboard.[11]

-

Shayan, E., & Ghavami, R. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[8]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from BMG LABTECH website.[4]

-

Vasan, S., et al. (2026, January 5). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.[12]

-

Google Patents. (n.d.). WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors. Retrieved from Google Patents.[13]

-

Singh, R., et al. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC.[14]

-

PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from PubChemLite website.[15]

-

Brusq, J.-M., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC.[16]

-

PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-5-carboxylic acid. Retrieved from PubChemLite website.[17]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal.[18]

-

National Center for Biotechnology Information. (n.d.). 4-Cyclopentyl-1H-pyrazole. Retrieved from PubChem.[1]

-

MilliporeSigma. (n.d.). Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate. Retrieved from MilliporeSigma website.

-

dos Santos, F. G., et al. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI.[19]

-

Behalo, M. S., et al. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.[20]

-

Ríos, M.-C., & Portilla, J. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[21]

-

Googleapis.com. (2000, September 22). United States Patent. Retrieved from Googleapis.com.[22]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- - Related Substances. Retrieved from EPA CompTox Chemicals Dashboard.[23]

-

BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from BenchChem website.[3]

Sources

- 1. 4-Cyclopentyl-1H-pyrazole | C8H12N2 | CID 13163975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. PubChemLite - 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde (C9H11IN2O) [pubchemlite.lcsb.uni.lu]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]

- 14. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PubChemLite - 1-cyclopentyl-4-iodo-1h-pyrazole-5-carboxylic acid (C9H11IN2O2) [pubchemlite.lcsb.uni.lu]

- 16. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PubChemLite - 1-cyclopentyl-1h-pyrazole-5-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 18. Pyrazole synthesis [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Technical Note: Regioselective Synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole

Executive Summary

The regioselective synthesis of 1-cyclopentyl-5-iodo-1H-pyrazole presents a classic challenge in heterocyclic chemistry: distinguishing the C-5 and C-4 positions. While electrophilic aromatic substitution (EAS) of pyrazoles typically favors the C-4 position due to electronic density, access to the C-5 iodinated congener requires a directed lithiation strategy .

This Application Note details a robust, two-phase protocol for generating the target molecule from commercially available pyrazole. By utilizing the coordination-directing ability of the N-2 nitrogen, we achieve exclusive C-5 regioselectivity, avoiding the inseparable regioisomeric mixtures often seen with other methods. This intermediate is a critical building block for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors (e.g., JAK, LRRK2, and RET inhibitors).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases to ensure regiocontrol. Attempting to alkylate a pre-iodinated pyrazole (e.g., 3-iodopyrazole) results in a mixture of 1-cyclopentyl-3-iodo and 1-cyclopentyl-5-iodo isomers due to annular tautomerism. Therefore, the N-substituent must be installed first to lock the tautomer and provide the necessary directing group for the subsequent lithiation.

Figure 1: Retrosynthetic strategy prioritizing N-alkylation prior to C-functionalization to ensure regiochemical fidelity.

Phase 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

Objective: Efficient N-alkylation of pyrazole.

Challenge: Pyrazole is a weak acid (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1H-Pyrazole | 1.0 | Starting Material |

| Cyclopentyl Bromide | 1.2 | Electrophile |

| Cesium Carbonate ( | 2.0 | Base (Promotes solubility) |

| Acetonitrile (MeCN) | - | Solvent (Polar Aprotic) |

| DMF (Alternative) | - | Solvent (Higher boiling point) |

Protocol 1.1: N-Alkylation

-

Setup: Charge a dry round-bottom flask with 1H-Pyrazole (10.0 g, 147 mmol) and

(95.8 g, 294 mmol) in anhydrous MeCN (150 mL).-

Note:

is preferred over

-

-

Addition: Add Cyclopentyl bromide (19.0 mL, 176 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the slurry to reflux (80–82 °C) for 12–16 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LCMS. Pyrazole should be consumed.

-

-

Workup:

-

Purification: The crude oil is typically

pure. If necessary, purify via vacuum distillation (bp ~80°C at 10 mmHg) or flash chromatography (0-20% EtOAc in Hexanes).-

Yield Target: 85–92% (Clear, colorless oil).

-

Phase 2: Regioselective C-5 Iodination

Objective: Selective installation of iodine at C-5.[5][8] Mechanism: The N-2 nitrogen lone pair coordinates with Lithium, directing the base to deprotonate the C-5 proton (Complex Induced Proximity Effect - CIPE). The resulting 5-lithio species is thermodynamically stable at low temperatures but can rearrange if warmed.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1-Cyclopentyl-1H-pyrazole | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 1.1–1.2 | Lithiating Agent |

| Iodine ( | 1.2–1.3 | Electrophile |

| THF (Anhydrous) | - | Solvent |

| Sat. | - | Quench (Removes excess |

Protocol 2.1: Directed Lithiation & Quench

-

Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Dissolve 1-Cyclopentyl-1H-pyrazole (5.0 g, 36.7 mmol) in anhydrous THF (50 mL).

-

Lithiation (Critical Step):

-

Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Add n-BuLi (17.6 mL, 44.0 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

-

Observation: The solution may turn pale yellow.

-

Stir: Maintain at -78 °C for 45–60 minutes . This ensures complete formation of the 5-lithio species.

-

-

Iodination:

-

Dissolve Iodine (

) (11.2 g, 44.0 mmol) in anhydrous THF (20 mL) in a separate vial. -

Add the Iodine solution dropwise to the lithiated pyrazole mixture at -78 °C.

-

Color Change: The reaction will transition from yellow to dark brown/purple.

-

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

(Sodium Thiosulfate) (50 mL) while stirring vigorously. -

Endpoint: The dark iodine color should vanish, leaving a biphasic yellow/orange mixture.

-

Extract with EtOAc (

). Wash combined organics with brine, dry over

-

-

Purification:

-

The crude product often contains traces of starting material. Purify via silica gel chromatography (Gradient: 0

10% EtOAc in Hexanes). -

Target Product: 1-Cyclopentyl-5-iodo-1H-pyrazole.

-

Yield Target: 75–85% (White to off-white solid/oil).

-

Mechanistic Visualization

The success of this protocol relies on the specific coordination of the lithium species.

Figure 2: Mechanistic pathway highlighting the Complex Induced Proximity Effect (CIPE) responsible for C-5 selectivity.

Analytical Validation

To confirm the regiochemistry (5-iodo vs 4-iodo),

| Position | 1-Cyclopentyl-1H-pyrazole ( | 1-Cyclopentyl-5-iodo-1H-pyrazole ( | Diagnostic Change |

| H-3 | ~7.50 (d) | ~7.60 (d) | Shifted slightly downfield. |

| H-4 | ~6.25 (t/dd) | ~6.45 (d) | Coupling simplifies (loss of H-5 coupling). |

| H-5 | ~7.40 (d) | ABSENT | Disappearance of signal confirms C-5 sub. |

| N-CH | ~4.70 (m) | ~4.80 (m) | Cyclopentyl methine proton. |

Key QC Check: If you observe a singlet at

Troubleshooting & Optimization

-

Problem: Low yield in Lithiation step.

-

Problem: Presence of starting material after quench.

-

Problem: Formation of 3,5-diiodo byproduct.

References

-

Regioselective Lithiation of 1-Substituted Pyrazoles

- Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.

- Source:Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.

-

URL:[Link]

-

General Synthesis of 1-Alkyl-5-iodopyrazoles

- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Source:RSC Advances, 2013, 3, 2249-2256.

-

URL:[Link]

- Application in Kinase Inhibitor Synthesis (Patent)

-

Mechanistic Insight (CIPE)

- Title: Complex Induced Proximity Effects and Dipole-Stabilized Carbanions.

- Source:Accounts of Chemical Research, 1982, 15, 10, 306–312.

-

URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2295411A1 - Pyrazoles as 11-beta-hsd-1 - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Suzuki-Miyaura cross-coupling conditions for 1-Cyclopentyl-5-iodo-1H-pyrazole

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 1-Cyclopentyl-5-iodo-1H-pyrazole

Executive Summary

The cross-coupling of 1-Cyclopentyl-5-iodo-1H-pyrazole presents a unique set of synthetic challenges distinguishable from its C3- or C4-substituted analogs. Unlike the relatively accessible C4 position, the C5 position is sterically compromised by the adjacent N1-cyclopentyl group and electronically deactivated by the proximity to the nitrogen lone pair.

This guide outlines a robust protocol designed to mitigate two primary failure modes: reductive deiodination (homocoupling/reduction) and protodeboronation of the coupling partner. By utilizing a high-activity precatalyst system (Buchwald G2 or dppf-complexes) combined with a phosphate buffering system, researchers can achieve high yields (>85%) while suppressing common side reactions.

Scientific Foundation & Mechanistic Insight

The "Ortho-Like" Steric Challenge

The 1-cyclopentyl group is a secondary alkyl substituent with significant steric bulk. In a 5-iodo-pyrazole system, this group exerts a steric influence analogous to an ortho-substituent on a phenyl ring.

-

Impact on Oxidative Addition: While the C-I bond is weak (facilitating oxidative addition), the bulky N1-group hinders the approach of the palladium species.

-

Impact on Transmetallation: This is the rate-determining bottleneck. The incoming boronate species must approach the Pd-center, which is crowded by the N1-cyclopentyl group.

-

Catalyst Poisoning: The N2-nitrogen of the pyrazole is a competent ligand (Lewis base) that can coordinate to electrophilic Pd(II) species, effectively removing active catalyst from the cycle.

Pathway Visualization

The following diagram illustrates the competing pathways and the steric clash point.

Figure 1: Mechanistic pathway highlighting the critical transmetallation bottleneck caused by N1-sterics.

Optimization Strategy

To overcome the barriers identified above, the reaction conditions must be tuned for high turnover frequency (TOF) to outcompete deiodination.

Catalyst Selection

-

Standard (Baseline): Pd(dppf)Cl2·DCM. The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, crucial for sterically crowded systems.

-

Advanced (Recommended): XPhos-Pd-G2 or SPhos-Pd-G2. These Buchwald precatalysts generate a monoligated Pd(0) species. The bulky biaryl phosphine ligand (XPhos/SPhos) prevents catalyst aggregation and facilitates oxidative addition into the hindered C5-I bond.

Base & Solvent Effects

-

Base: Avoid strong bases like NaOH or KOtBu if possible, as they promote dehalogenation. K3PO4 (Tripotassium phosphate) is the gold standard here; its buffering capacity minimizes protodeboronation of the boronic acid partner.

-

Solvent: A biphasic system (Dioxane/Water) is essential. The water creates a distinct phase for the inorganic byproducts and facilitates the solubility of the base, while the dioxane solubilizes the lipophilic pyrazole.

Detailed Experimental Protocol

Protocol A: The "Workhorse" Condition (Cost-Effective)

Best for coupling with simple aryl boronic acids.

Reagents:

-

1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane[2]

-

Concentration: 0.1 M – 0.2 M

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the pyrazole substrate, boronic acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-dioxane via syringe, followed by the aqueous K2CO3 solution.

-

Heat: Place in a pre-heated block at 90 °C . Vigorous stirring (≥800 rpm) is critical for biphasic mixtures.

-

Monitor: Check LCMS at 2 hours. If conversion is <50%, raise temperature to 100 °C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1]

Protocol B: The "High-Fidelity" Condition (Recommended)

Best for sterically hindered partners or valuable intermediates.

Reagents:

-

1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.3 equiv)[1]

-

Catalyst: XPhos-Pd-G2 (2–3 mol%)

-

Base: K3PO4 (3.0 equiv, solid or 0.5M aq)

-

Solvent: THF : Water (4:1 ratio) or Toluene : Water (10:1)

-

Temperature: 60 °C – 80 °C

Step-by-Step:

-

Preparation: Add Pyrazole (1.0 eq), Boronate (1.3 eq), XPhos-Pd-G2 (0.02 eq), and solid K3PO4 (3.0 eq) to a microwave vial.

-

Cycle: Cap and evacuate/backfill with Argon (3x).

-

Solvation: Add degassed THF/Water mixture.

-

Reaction: Heat at 60 °C for 4–16 hours. The lower temperature preserves sensitive functional groups while the highly active catalyst drives the reaction.

-

Validation: Filter a small aliquot through Celite for HPLC analysis. Look for the disappearance of the starting iodide (Rt ~ X min) and formation of product.

Troubleshooting & Optimization Guide

If the reaction fails, use the following decision tree to diagnose the issue.

Figure 2: Troubleshooting logic flow for common Suzuki coupling failures.

Data Summary: Solvent/Base Screening (Representative)

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Note |

| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 45% | Significant deiodination observed.[1] |

| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 78% | Good baseline; some remaining SM. |

| 3 | XPhos-Pd-G2 | K3PO4 | THF/H2O | 60 | 92% | Optimal. Clean conversion. |

| 4 | Pd2(dba)3/SPhos | Cs2CO3 | Toluene | 100 | 88% | Effective for very bulky partners. |

Safety & Handling

-

Iodopyrazoles: Potentially light-sensitive. Store in amber vials.

-

Palladium Residues: Scavenge metal residues using SiliaMetS® Thiol or equivalent scavengers during workup to meet pharmaceutical purity standards (<10 ppm Pd).

-

Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

-

Suzuki-Miyaura Cross-Coupling of Halogen

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source: National Institutes of Health (PMC) / PMC5548443

- Relevance: Provides protocols for overcoming catalyst poisoning by azole nitrogens using phosph

-

URL:[Link]

- Application Notes for Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Source: Benchchem Application Protocols Relevance: Closest structural analog protocol demonstrating the viability of dppf-based catalysts for alkyl-substituted iodopyrazoles.

- Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates.

Sources

Advanced Sonogashira Cross-Coupling Strategies for 5-Iodopyrazoles: Protocols for Terminal Alkynes

Executive Summary

The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. While the palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with aryl halides is a well-established sp²–sp carbon-carbon bond-forming reaction, achieving this transformation at the C5 position of the pyrazole ring presents unique mechanistic hurdles. Unprotected or electron-rich 5-iodopyrazoles frequently resist oxidative addition or undergo problematic side reactions. This application note provides a deep dive into the causality behind these challenges and offers self-validating, step-by-step protocols for successfully coupling 5-iodopyrazoles with terminal alkynes.

Mechanistic Insights & Causality: The C5-Position Challenge

The reactivity of iodopyrazoles in palladium-catalyzed cross-coupling reactions is highly position-dependent. Generally, the 4-position is the most reactive, while the 3- and 5-positions are electronically deactivated due to the adjacent electronegative nitrogen atoms.

When attempting a Sonogashira coupling with 5-iodopyrazoles, researchers frequently encounter two major failure modes:

-

Catalyst Poisoning: If the N1 position is unprotected, the free pyrazole nitrogen can coordinate strongly to the palladium center, displacing the phosphine ligands and halting the catalytic cycle.

-

Reductive Deiodination & Homocoupling: The Pd/Cu-catalyzed cross-coupling of iodopyrazoles with alk-1-ynes bearing electron-releasing substituents can be unsuitable for unactivated 5-iodopyrazoles. In these cases, the starting materials remain unreactive, or reductive deiodination occurs, accompanied by Glaser homocoupling of the alkyne component 1.

The Solution: To facilitate the rate-limiting oxidative addition step, the C5-I bond must be weakened. This is achieved by introducing Electron-Withdrawing Groups (EWGs). For instance, incorporating a trifluoromethyl (-CF₃) group at the C3 position significantly activates the pyrazole core, enabling smooth coupling with phenylacetylene 2. Alternatively, utilizing a 4-carboxylic acid substituent allows for an elegant tandem coupling-cyclization sequence [[3]](). For highly conjugated systems, a "diacetylene zipper" sequence can be employed to isomerize internal diynes to terminal isomers prior to coupling 4.

Caption: Sonogashira coupling catalytic cycle for 5-iodopyrazoles.

Quantitative Data Summary

The table below summarizes validated conditions for coupling various 5-iodopyrazoles, highlighting the necessity of specific catalyst systems and electronic activation.

| Substrate | Alkyne | Catalyst System | Base / Solvent | Yield (%) | Ref. |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 85–90% | 2 |

| 5-Iodopyrazole-4-carboxylic acid | Terminal Alkynes | Pd/C / CuI | Et₃N / H₂O | 75–82% | 3 |

| N-Methyl-5-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | 65–85% | 1 |

| 5-Chloro-4-iodopyrazole * | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 70–85% | 5 |

*Included for regioselectivity comparison; the 4-position generally couples under milder conditions than the 5-position.

Workflow: Selecting the Optimal Protocol

Caption: Decision matrix for optimizing 5-iodopyrazole Sonogashira coupling conditions.

Experimental Protocols

Protocol A: Standard Sonogashira Coupling of Activated 1-Aryl-3-CF₃-5-iodopyrazoles

Objective: Synthesize 5-alkynylpyrazoles using a homogeneous Pd(II) precatalyst. Causality: DMF is utilized as the solvent due to its high dielectric constant, which stabilizes the polar transition state during the challenging oxidative addition to the C5-I bond. Strict exclusion of oxygen is necessary to prevent the rapid oxidation of Cu(I) to Cu(II), which would otherwise trigger the Glaser homocoupling of the terminal alkyne.

Step-by-Step Methodology:

-

Reagent Loading: In an oven-dried Schlenk flask, add 1-aryl-3-CF₃-5-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Degassing (Crucial): Seal the flask with a septum. Evacuate and backfill with Argon three times. Add anhydrous DMF (to reach 0.2 M) and triethylamine (3.0 equiv) via syringe. Sparge the solution with Argon for 10 minutes.

-

Self-Validation Check: The solution should appear as a pale yellow/orange suspension. Bubbling must be steady without solvent evaporation.

-

-

Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction Initiation: Heat the mixture to 80 °C in an oil bath.

-

Self-Validation Check: Within 15–30 minutes, the mixture will transition from yellow to a deep brown or black homogeneous solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

-

-

Monitoring: After 3 hours, monitor the reaction via TLC (Hexanes/EtOAc 3:1).

-

Self-Validation Check: Successful coupling is indicated by the disappearance of the UV-active starting material (Rf ~0.5) and the appearance of a highly fluorescent blue spot under 365 nm UV light (Rf ~0.3), characteristic of the extended conjugation in the product.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl (3x) to remove copper salts and DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Tandem Pd/C-Mediated Coupling-Cyclization (Pal's Method)

Objective: One-pot synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodopyrazole-4-carboxylic acid 3. Causality: Utilizing heterogeneous 10% Pd/C allows for a greener approach and straightforward catalyst recovery. The C4-carboxylic acid acts as an internal nucleophile. Following the initial Sonogashira coupling at C5, the newly installed alkyne is activated by the Pd or Cu species, triggering a spontaneous 6-endo-dig cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 5-iodopyrazole-4-carboxylic acid (1.0 equiv), a terminal alkyne (1.5 equiv), 10% Pd/C (10 mol% Pd), and CuI (5 mol%).

-

Solvent Addition: Add a degassed mixture of H₂O/EtOH (1:1, 0.1 M) and Et₃N (2.0 equiv).

-

Heating & Cyclization: Stir the mixture at 80 °C under an Argon atmosphere for 4–6 hours.

-

Self-Validation Check: The reaction will remain a black suspension due to the Pd/C. Monitor by LC-MS; the intermediate acyclic coupled product should rapidly convert to the cyclized product. Look for the [M+H]⁺ mass of the pyrano-pyrazole, noting the loss of H₂O (mass -18) compared to the theoretical uncyclized intermediate.

-

-

Catalyst Removal: Cool the mixture and filter it through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with warm EtOH.

-

Self-Validation Check: The resulting filtrate must be completely clear and free of black particulates.

-

-

Acidic Precipitation: Concentrate the filtrate under reduced pressure to remove EtOH. Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl until the pH reaches ~3.

-

Self-Validation Check: A distinct precipitate will form immediately upon neutralization of the triethylamine. Filter the solid, wash with cold water, and dry under a vacuum to afford the pure pyrano[4,3-c]pyrazol-4(1H)-one.

-

References

-

[5] Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications. 5

-

[3] Pal, M., et al. "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs (MDPI). 3

-

[1] Craig, G. W., et al. "Two-Stage Sonogashira Coupling Method in the Synthesis of Auxin Active Acetylenes." Heterocycles. 1

-

[2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances (NIH Repository). 2

-

[4] "ChemInform Abstract: An Acetylene Zipper-Sonogashira Reaction Sequence for the Efficient Synthesis of Conjugated Arylalkadiynols." ResearchGate. 4

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Application Note: 1-Cyclopentyl-5-iodo-1H-pyrazole as a Scaffold for Kinase Inhibitors

This Application Note and Protocol guide details the strategic use of 1-Cyclopentyl-5-iodo-1H-pyrazole as a high-value scaffold for kinase inhibitor discovery.

Executive Summary

The pyrazole ring is a "privileged structure" in oncology, appearing in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Encorafenib .[1] While 3,4-substituted pyrazoles are common, the 1,5-disubstituted architecture offers a unique vector for occupying the ATP-binding pocket.

1-Cyclopentyl-5-iodo-1H-pyrazole represents a premier building block for this architecture. The cyclopentyl group at N1 provides optimal lipophilic bulk to fill the solvent-exposed hydrophobic regions (often the ribose-binding pocket or solvent front), while the 5-iodo position serves as a highly reactive "handle" for Palladium-catalyzed cross-coupling. This allows for the modular attachment of hinge-binding motifs, enabling the rapid generation of Focused Libraries.

Structural Rationale & Binding Mode

In the design of Type I ATP-competitive inhibitors, the scaffold's orientation is critical.

The "Reverse-Binding" Mode

Unlike classical 3-substituted pyrazoles where the pyrazole nitrogens often interact directly with the hinge, N1-substituted pyrazoles typically adopt a mode where:

-

C5-Substituent (Hinge Binder): The group introduced at the iodine position (e.g., 2-aminopyrimidine, pyridine) forms the critical hydrogen bonds with the kinase hinge region (e.g., residues like Glu81/Leu83 in CDK2).

-

N1-Cyclopentyl (Solubility/Shape): Projects towards the solvent front or fills the hydrophobic pocket near the ribose site, improving cellular permeability and metabolic stability compared to planar phenyl groups.

DOT Visualization: Scaffold Logic

The following diagram illustrates the modular logic of using this scaffold.

Caption: Modular assembly of kinase inhibitors using the 5-iodo handle for diversity generation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If the starting material 1-cyclopentyl-1H-pyrazole is not commercially available, it must be synthesized first.

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

Principle: Cyclocondensation of cyclopentylhydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane) is cleaner than alkylating pyrazole, which can suffer from regioselectivity issues.

Reagents:

-

Cyclopentylhydrazine hydrochloride (1.0 equiv)

-

1,1,3,3-Tetramethoxypropane (1.1 equiv)

-

Ethanol (0.5 M concentration)

-

HCl (conc., catalytic)

Procedure:

-

Dissolve cyclopentylhydrazine HCl in Ethanol.

-

Add 1,1,3,3-tetramethoxypropane dropwise.

-

Add 3-5 drops of conc. HCl.

-

Reflux for 3 hours (Monitor by TLC: 30% EtOAc/Hexane).

-

Concentrate in vacuo. Neutralize with sat. NaHCO3.

-

Extract with DCM (3x), dry over Na2SO4, and concentrate to yield 1-cyclopentyl-1H-pyrazole (Oil).

Step 2: Regioselective C5-Iodination

Principle: Directed ortho-lithiation. The lone pair on N2 coordinates Lithium, directing deprotonation specifically to the C5 position.

Reagents:

-

1-Cyclopentyl-1H-pyrazole (1.0 equiv)

-

n-Butyllithium (1.2 equiv, 2.5M in hexanes)

-

Iodine (1.3 equiv)

-

THF (anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 1-cyclopentyl-1H-pyrazole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Dissolve Iodine in minimal THF and add dropwise to the lithiated species at -78°C.

-

Warming: Stir for 30 mins at -78°C, then allow to warm to Room Temperature (RT) over 1 hour.

-

Workup: Quench with sat. Na2S2O3 (Sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow). Extract with EtOAc.[2]

-

Purification: Silica Gel Chromatography (0-20% EtOAc in Hexanes).

-

Quality Check: 1H NMR should show loss of the C5 proton (most downfield signal in parent pyrazole).

-

Protocol B: Functionalization (Suzuki Coupling)

Objective: Attach a 2-aminopyrimidine (common hinge binder) to the 5-position.

Reagents:

-

1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 equiv)

-

2-Aminopyrimidine-5-boronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl2·DCM (0.05 equiv)

-

K2CO3 (3.0 equiv, 2M aqueous)

-

Dioxane (degassed)

Procedure:

-

Combine scaffold, boronate, and base in Dioxane/Water (4:1).

-

Degas with Argon for 10 mins.

-

Add Pd catalyst.[3]

-

Heat to 90°C for 4-12 hours.

-

Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Data & Validation

When validating the scaffold synthesis, compare against these standard parameters.

| Parameter | Specification | Method of Verification |

| Appearance | Pale yellow to off-white solid/oil | Visual Inspection |

| 1H NMR (CDCl3) | δ 7.60 (d, 1H, C3-H), 6.45 (d, 1H, C4-H), 4.80 (m, 1H, N-CH) | Confirm absence of C5-H (~7.5 ppm) |

| LC-MS (ESI) | [M+H]+ matches calc. mass (approx. 263.0) | Single peak >95% purity |

| Regioselectivity | >20:1 (C5 vs C4 iodination) | NOESY NMR (No correlation between N-CH and C4-H) |

Case Study: Designing a "Kinase X" Inhibitor

Scenario: Targeting a kinase with a small gatekeeper residue (e.g., Threonine) and a hydrophobic back pocket.

Design Strategy: Using 1-Cyclopentyl-5-iodo-1H-pyrazole , we cross-couple a 3-pyridyl group.

-

Result: 1-Cyclopentyl-5-(pyridin-3-yl)-1H-pyrazole.

-

Mechanism: The Pyridine Nitrogen accepts a Hydrogen bond from the hinge (residue Met_X). The Pyrazole C4-H points toward the gatekeeper. The Cyclopentyl group sits in the solvent channel, blocking water access and improving entropy of binding.

Workflow Diagram: Discovery Pipeline

Caption: Discovery workflow transforming the scaffold into active hits.

References

-

Review of Pyrazole Scaffolds in Kinase Inhibitors

-

Synthesis of 5-Iodopyrazoles

- Title: Regioselective Synthesis of 1-Aryl-3-CF3-1H-pyrazoles: 4-/5-Iodides and Cross-Coupling Reactions.

- Source: Beilstein Journal of Organic Chemistry.

-

Link:[Link]

- Relevance: Validates the lithiation/iodination protocol for N-substituted pyrazoles.

-

Binding Mode Analysis

-

General Kinase Inhibitor Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the differences in activity between hydroxycycloalkyl N1 substituted pyrazole derivatives as inhibitors of B-Raf kinase by using docking, molecular dynamics, QM/MM, and fragment-based de novo design: study of binding mode of diastereomer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Palladium-Catalyzed Arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole, a critical transformation for the synthesis of complex heterocyclic molecules in pharmaceutical and materials science research. We present detailed protocols for Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) and C(sp²)–N bonds at the C5 position of the pyrazole core. The guide emphasizes the rationale behind the selection of catalysts, ligands, bases, and solvents, drawing from established principles of organometallic chemistry. It is intended for researchers, chemists, and drug development professionals seeking to implement robust and high-yield arylation strategies for substituted pyrazole scaffolds.

Introduction: The Strategic Importance of Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved therapeutic agents, including Pfizer's Celecoxib (an anti-inflammatory), and other compounds investigated for oncology and central nervous system disorders. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological properties of these molecules. The palladium-catalyzed cross-coupling reaction is the most powerful and versatile method for achieving this, particularly for the introduction of aryl and heteroaryl moieties.

The substrate of interest, 1-Cyclopentyl-5-iodo-1H-pyrazole, is an ideal precursor for such transformations. The N-cyclopentyl group provides steric bulk and favorable solubility characteristics, while the C5-iodo substituent offers high reactivity for oxidative addition to a Pd(0) center, a key initiating step in most cross-coupling catalytic cycles. This guide will detail the practical execution of these critical reactions.

Reaction Schematics and Mechanistic Overview

The arylation of 1-Cyclopentyl-5-iodo-1H-pyrazole can be primarily achieved via two distinct palladium-catalyzed pathways: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Figure 1: Key Palladium-Catalyzed Arylation Pathways

Caption: Overview of Suzuki-Miyaura and Buchwald-Hartwig arylation pathways.

The choice between these pathways is dictated by the desired final product. Both reactions, however, are underpinned by a common catalytic cycle involving three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole. This is typically the rate-determining step, and its efficiency is high due to the relatively weak C-I bond.

-

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The aryl group from the boronic acid (or a related derivative) is transferred to the palladium center, or the amine coordinates to the palladium complex.

-

Reductive Elimination: The newly formed C-C or C-N bond is created as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.

The selection of ligands is critical as they stabilize the palladium center, influence its reactivity, and facilitate the reductive elimination step. Bulky, electron-rich phosphine ligands are often preferred for these transformations.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of an arylboronic acid with the 5-iodo-pyrazole substrate. It employs a common and effective catalyst system known for its broad functional group tolerance.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| 1-Cyclopentyl-5-iodo-1H-pyrazole | >97% | Sigma-Aldrich | Starting material. |

| Arylboronic Acid | >98% | Combi-Blocks | Coupling partner (e.g., 4-methoxyphenylboronic acid). |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals | Pre-catalyst, reduced in situ to Pd(0). |

| SPhos | >98% | Sigma-Aldrich | Bulky phosphine ligand. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base. Must be finely powdered and dry. |

| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |

| Deionized Water | N/A | In-house | Co-solvent. Must be degassed. |

Step-by-Step Experimental Procedure

Figure 2: Suzuki-Miyaura Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.5 eq).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Add these solids to the reaction flask. The 1:2 Pd:Ligand ratio is crucial for catalyst stability and activity.

-

Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M. Degassing is critical to prevent catalyst oxidation.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting iodo-pyrazole is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove inorganic salts and water-soluble impurities.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure 1-Cyclopentyl-5-aryl-1H-pyrazole product.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of a primary or secondary amine with the 5-iodo-pyrazole. It utilizes a more specialized catalyst system designed to facilitate the challenging C-N bond formation.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| 1-Cyclopentyl-5-iodo-1H-pyrazole | >97% | Sigma-Aldrich | Starting material. |

| Amine (Aryl or Alkyl) | >98% | TCI America | Coupling partner (e.g., Morpholine). |

| Pd₂(dba)₃ | Catalyst | Oakwood Chemical | Tris(dibenzylideneacetone)dipalladium(0), a stable Pd(0) source. |

| XPhos | >98% | Sigma-Aldrich | A highly effective biaryl phosphine ligand for C-N coupling. |

| Cesium Carbonate (Cs₂CO₃) | >99% | Strem Chemicals | A strong, non-nucleophilic base often superior for C-N couplings. |

| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |

Step-by-Step Experimental Procedure

-

Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Cesium Carbonate (1.5 eq) to a flame-dried Schlenk flask with a stir bar.

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and XPhos (0.036 eq, 3.6 mol%). Add a small amount of anhydrous toluene and stir for 10 minutes to allow for ligand-catalyst association.

-

Reagent Addition: To the flask containing the base, add 1-Cyclopentyl-5-iodo-1H-pyrazole (1.0 eq) and the amine coupling partner (1.3 eq). Transfer the catalyst mixture to the reaction flask via cannula or syringe.

-

Solvent Addition: Add enough anhydrous toluene to reach a final substrate concentration of 0.1-0.2 M.

-

Inert Atmosphere: If not performed in a glovebox, seal the vessel and purge thoroughly with an inert gas.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is often necessary for efficient C-N reductive elimination.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 6-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the insoluble cesium salts and palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by silica gel chromatography to isolate the desired N-substituted 5-amino-pyrazole product.

Troubleshooting and Key Considerations

-

Low Yield / No Reaction:

-

Oxygen Contamination: Ensure all reagents, solvents, and the reaction atmosphere are scrupulously free of oxygen. Re-degas solvents and use fresh, high-purity catalysts and ligands.

-

Base Inactivity: The base (K₂CO₃, Cs₂CO₃) must be anhydrous and finely powdered to ensure sufficient surface area and reactivity. Consider using a stronger base like K₃PO₄ for Suzuki couplings if K₂CO₃ is ineffective.

-

Poor Ligand Choice: For sterically hindered substrates, a more electron-rich and bulky ligand may be required. Experiment with different ligand classes (e.g., Buchwald biarylphosphines, JohnPhos, etc.).

-

-

Side Reactions:

-

Homo-coupling: Homo-coupling of the boronic acid (Suzuki) or the iodo-pyrazole can occur. This is often minimized by slow catalyst addition or using a slightly lower temperature.

-

Dehalogenation: Reduction of the C-I bond to a C-H bond can happen if a source of hydride is present (e.g., from certain solvents or additives). Ensure high-purity, anhydrous solvents are used.

-

-

Purification Challenges:

-

The polarity of the arylated pyrazole products can be very similar to the starting materials or side products. Careful selection of the eluent system for column chromatography is essential for achieving high purity. Gradient elution is often necessary.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Procedure for N-alkylation of 5-iodopyrazole with cyclopentyl bromide

Abstract & Strategic Overview

The N-alkylation of 3(5)-halopyrazoles is a pivotal transformation in medicinal chemistry, often serving as the entry point for synthesizing p38 MAP kinase inhibitors, agrochemicals, and other bioactive scaffolds. This application note details the protocol for alkylating 5-iodo-1H-pyrazole (tautomeric with 3-iodo-1H-pyrazole) with cyclopentyl bromide .

The Core Challenge: This reaction presents two specific difficulties that distinguish it from standard primary alkylations:

-

Regioselectivity: The starting material exists as a tautomeric mixture (

-H vs. -

Electrophile Reactivity: Cyclopentyl bromide is a secondary alkyl halide. It possesses lower electrophilicity than primary halides and a higher propensity for

elimination (forming cyclopentene) under harsh basic conditions.

This guide provides a robust Cesium Carbonate (

Mechanistic Insight & Regiochemistry

Understanding the underlying mechanism is critical for controlling the outcome. 3(5)-Iodopyrazole exists in equilibrium. Under basic conditions, the pyrazolide anion is formed, which is an ambident nucleophile.

The Regioselectivity Paradox

Sterics govern the product distribution. The iodine atom is bulky.

-

Path A (Kinetic/Steric Favorability): Alkylation occurs at the nitrogen distal to the iodine. This avoids steric clash between the incoming cyclopentyl ring and the iodine atom.

-

Product:1-cyclopentyl-3-iodopyrazole .

-

-

Path B (Steric Hindrance): Alkylation occurs at the nitrogen proximal to the iodine.

-

Product:1-cyclopentyl-5-iodopyrazole .

-

Note: While electronic factors (lone pair availability) play a role, the steric bulk of the secondary cyclopentyl group heavily biases the reaction toward the 1,3-isomer (Path A).

Visualization of Reaction Pathway